5-Bromoquinolin-6-amine chemical properties
5-Bromoquinolin-6-amine chemical properties
An In-depth Technical Guide to 5-Bromoquinolin-6-amine: Properties, Synthesis, and Applications
Abstract
5-Bromoquinolin-6-amine (CAS No. 50358-42-4) is a halogenated amino-quinoline derivative. As a bifunctional molecule, it incorporates a nucleophilic amino group and a bromine atom susceptible to organometallic cross-coupling reactions, making it a potentially valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known chemical and physical properties, discusses its plausible synthetic routes and reactivity based on established chemical principles, and explores its potential applications, particularly in the realm of drug discovery. Due to the limited availability of published data for this specific isomer, this document combines verified information with theoretical analysis to offer a holistic scientific perspective for researchers.
Core Chemical Identity and Properties
5-Bromoquinolin-6-amine is a solid, typically appearing as a yellow to brown powder.[1] Its core structure consists of a quinoline bicyclic system substituted with a bromine atom at the C5 position and an amine group at the C6 position. This specific arrangement of functional groups dictates its chemical behavior and potential utility.
Physicochemical and Spectroscopic Data
Quantitative experimental data for 5-Bromoquinolin-6-amine is not extensively reported in peer-reviewed literature. The following table summarizes its basic identifiers and known properties, supplemented with predicted spectroscopic characteristics based on the analysis of its structural motifs.
| Property | Value / Predicted Data | Source(s) |
| IUPAC Name | 5-bromoquinolin-6-amine | [1] |
| Synonyms | 6-Amino-5-bromoquinoline | [2] |
| CAS Number | 50358-42-4 | [2] |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Appearance | Yellow to Brown Solid | [1] |
| Purity | Typically ≥97% | [2] |
| Solubility | Slightly soluble in water; Soluble in alcohol, ether, carbon disulfide. | [1] |
| Storage | Room temperature, in a dry, well-ventilated place away from strong oxidizing agents. | [1][2] |
| Predicted ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) showing distinct signals for the 6 quinoline protons. A broad singlet for the -NH₂ protons (δ ~4.0-5.0 ppm). | Theoretical |
| Predicted ¹³C NMR | 9 distinct signals in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine (C5) would be shifted downfield. | Theoretical |
| Predicted IR (cm⁻¹) | 3350-3450 (N-H stretch, pair of bands for primary amine), ~1600 (N-H bend), 1500-1600 (C=C/C=N stretch), ~1200 (C-N stretch), 550-750 (C-Br stretch). | Theoretical |
| Predicted Mass Spec | Molecular ion (M+) peak at m/z 222 and M+2 peak at m/z 224 with ~1:1 intensity, characteristic of a monobrominated compound. | Theoretical |
Synthesis and Methodologies
Proposed Synthetic Pathway
A likely synthetic approach starts with 5-bromoquinoline, proceeds through nitration to introduce a nitro group at the C6 position, and concludes with the reduction of the nitro group to the desired amine.
Caption: Proposed synthesis of 5-Bromoquinolin-6-amine.
Experimental Protocol (Theoretical)
This protocol is a theoretical representation and requires laboratory optimization and validation.
Step 1: Nitration of 5-Bromoquinoline
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Reaction Setup: To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 5-bromoquinoline while stirring.
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Reagent Addition: Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C. The electrophilic nitronium ion (NO₂⁺) is directed to the electron-rich benzene ring of the quinoline system. The C6 and C8 positions are typically favored. Careful control of conditions is necessary to achieve regioselectivity for the C6 position.
-
Reaction & Workup: Stir the mixture for several hours, allowing it to slowly warm to room temperature. Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization or column chromatography to isolate 5-bromo-6-nitroquinoline.
Step 2: Reduction of 5-Bromo-6-nitroquinoline
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Reaction Setup: Suspend the 5-bromo-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.
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Reagent Addition: Add a reducing agent. Common choices include:
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Metal/Acid: Iron powder or tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method.
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Catalytic Hydrogenation: Hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst offers a cleaner reduction pathway.
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-
Reaction & Workup: Heat the mixture under reflux (for metal/acid) or pressurize with H₂ (for hydrogenation) until the reaction is complete (monitored by TLC). Cool the reaction, filter off the catalyst or metal residues, and neutralize the filtrate.
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Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and remove the solvent under reduced pressure to yield 5-Bromoquinolin-6-amine. Further purification may be achieved by recrystallization.
Chemical Reactivity and Potential Transformations
The reactivity of 5-Bromoquinolin-6-amine is governed by the interplay of its three key structural components: the aromatic quinoline core, the nucleophilic primary amine, and the versatile bromine atom. It is known to undergo both electrophilic and nucleophilic substitution reactions.[1][3][4]
Caption: Key reactivity sites of 5-Bromoquinolin-6-amine.
Reactions at the Amino Group (-NH₂)
The lone pair of electrons on the nitrogen atom makes the C6-amino group a potent nucleophile.
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Acylation and Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides, respectively. This is a common strategy to modify the molecule's properties or to protect the amine during subsequent reactions.
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Alkylation: Can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium salts. Reductive amination is a more controlled method for mono-alkylation.
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Diazotization: As a primary aromatic amine, it can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -CN, -I) via Sandmeyer or related reactions.
Reactions at the Bromo Group (-Br)
The bromine atom at the C5 position is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Can be coupled with boronic acids or esters in the presence of a palladium catalyst and a base to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Allows for the formation of carbon-nitrogen bonds by coupling with various amines, providing access to more complex diaminoquinoline structures.
-
Heck and Sonogashira Couplings: Can be used to form carbon-carbon bonds with alkenes and terminal alkynes, respectively, further expanding the synthetic possibilities.
Applications in Research and Drug Development
While specific applications of 5-Bromoquinolin-6-amine are not widely documented, its structural features are present in molecules of significant pharmacological interest. The 4-anilinoquinoline scaffold, for example, is a well-established "kinase inhibitor motif".[5]
Potential Roles:
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Scaffold for Kinase Inhibitors: The quinoline core is a privileged structure in kinase inhibitor design. 5-Bromoquinolin-6-amine could serve as a starting point for developing inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The amino group can act as a hydrogen bond donor/acceptor, while the bromine position allows for the introduction of substituents to probe the hydrophobic pockets of an enzyme's active site.[5]
-
Intermediate in Medicinal Chemistry: Its bifunctional nature makes it an ideal intermediate for building more complex heterocyclic systems. The amine and bromo groups can be functionalized sequentially to construct libraries of novel compounds for high-throughput screening.
-
Building Block for Materials Science: Aromatic amines and bromoarenes are precursors to electroactive polymers and organic light-emitting diode (OLED) materials. This compound could potentially be explored for the synthesis of novel functional materials.
Safety and Handling
As with any laboratory chemical, 5-Bromoquinolin-6-amine should be handled with appropriate care in a well-ventilated area or chemical fume hood.
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Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.
-
Handling: Avoid creating dust. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated environment. Store away from strong oxidizing agents.[1]
Conclusion
5-Bromoquinolin-6-amine is a chemical building block with significant untapped potential. While detailed characterization in the public domain is sparse, its structure suggests high utility in synthetic and medicinal chemistry. Its primary amine and bromo substituents offer orthogonal chemical handles for derivatization, making it a valuable scaffold for creating diverse molecular architectures. This guide provides a foundational understanding for researchers looking to explore the chemistry and applications of this versatile quinoline derivative, particularly in the pursuit of novel therapeutics and functional materials.
References
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- Pharmaffiliates. (n.d.). 5-Amino-6-bromoquinoline. Retrieved from Pharmaffiliates. [This is for a different isomer and is not cited in the text].
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MDPI. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]
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PubMed. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors. Retrieved from [Link]
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